molecular formula C20H24N2O3S B565653 Desacetyl Diltiazem-d6 CAS No. 1246820-35-8

Desacetyl Diltiazem-d6

カタログ番号: B565653
CAS番号: 1246820-35-8
分子量: 378.52
InChIキー: NZHUXMZTSSZXSB-GGGMJEGDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desacetyl Diltiazem-d6 (DAD-d6) is a deuterium-labeled analog of desacetyl diltiazem (DAD), a primary metabolite of the calcium channel blocker diltiazem. DAD is formed via enzymatic deacetylation of diltiazem in the liver and intestinal tissues . It is also a major photodegradation product under UV-C irradiation, distinguishing it from diltiazem-S-oxide, which dominates under UV-A/B exposure . DAD retains pharmacological activity and plays a critical role in diltiazem’s pharmacokinetics, particularly in drug-drug interactions mediated by cytochrome P450 (CYP) enzymes and P-glycoprotein (Pgp) efflux .

Key characteristics of DAD-d6 include:

  • Molecular Formula: $ \text{C}{21}\text{H}{19}\text{D}6\text{N}2\text{O}_4\text{S} $ (deuterated form of desacetyl diltiazem)
  • Role: Used as an internal standard in mass spectrometry for quantifying diltiazem and its metabolites in biological matrices .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Diltiazem-d6 typically involves the deacetylation of Diltiazem followed by the incorporation of deuterium atoms. The deacetylation process can be achieved using hydrolysis under acidic or basic conditions. The incorporation of deuterium is usually performed through catalytic hydrogenation in the presence of deuterium gas .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and validation of the final product .

化学反応の分析

Types of Reactions

Desacetyl Diltiazem-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Desacetyl Diltiazem-d6 is widely used in scientific research, particularly in:

作用機序

Desacetyl Diltiazem-d6, like its parent compound Diltiazem, primarily acts by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure. The compound also affects the heart’s electrical conduction system, making it useful in treating arrhythmias .

類似化合物との比較

Structural and Metabolic Analogues

The table below compares DAD-d6 with structurally and metabolically related compounds:

Compound Name Molecular Formula CAS Number Key Properties Reference
Desacetyl Diltiazem (DAD) $ \text{C}{21}\text{H}{25}\text{N}2\text{O}4\text{S} $ 86408-45-9 Major metabolite; CYP2D6 affinity > CYP3A4; Pgp-mediated efflux
Diltiazem $ \text{C}{22}\text{H}{26}\text{N}2\text{O}4\text{S} $ 42399-41-7 Parent drug; calcium channel blocker; metabolized to DAD and N-desmethyl derivatives
N-Desmethyl Diltiazem $ \text{C}{21}\text{H}{24}\text{N}2\text{O}4\text{S} $ 23515-45-9 Inhibits diltiazem metabolism (apparent $ k_i = 88.3 \, \mu\text{M} $)
Deacetyl-O-demethyl Diltiazem Hydrobromide $ \text{C}{19}\text{H}{21}\text{BrN}2\text{O}3\text{S} $ Not provided Secondary metabolite; formed via deacetylation and O-demethylation
Desacetyl Prasugrel Diastereomers $ \text{C}{13}\text{H}{13}\text{F}3\text{NO}2 $ Not provided Structurally distinct but shares deacetylation pathway; monitored in pharmacopeial impurity tests

Pharmacokinetic and Pharmacodynamic Differences

Metabolic Pathways

  • DAD-d6/DAD : Rapidly formed via deacetylation of diltiazem in the jejunum (rat model) and liver. Subject to Pgp-mediated efflux, reducing systemic bioavailability .
  • N-Desmethyl Diltiazem: Inhibits diltiazem metabolism ($ k_i = 88.3 \, \mu\text{M} $), contributing to nonlinear pharmacokinetics during chronic dosing .
  • Diltiazem-S-oxide : Dominant photoproduct under UV-A/B light, unlike DAD, which forms under UV-C .

Enzyme Affinity

  • DAD shows 6–7-fold higher affinity for CYP2D6 than CYP3A4, influencing its role in drug interactions (e.g., with antidepressants or β-blockers) .
  • N-Desmethyl diltiazem primarily interacts with CYP3A4, altering diltiazem clearance .

Analytical and Stability Data

Recovery in Plasma

Compound Mean Absolute Recovery (%) Variability (Range, %) Reference
DAD 67.6 60.1–76.4
N-Desmethyl Diltiazem 72.2 65.4–74.5

Degradation Profiles

  • DAD : Stable under oxidative and thermal stress (84–89% parent compound retention) but degrades rapidly under UV-C .

Research Implications and Regulatory Status

  • USP Standards : Desacetyl Diltiazem Hydrochloride is recognized as a reference standard (USP29) for purity testing .
  • Synthetic Methods : DAD is synthesized via controlled deacetylation of diltiazem, validated by IR and NMR .

生物活性

Desacetyl Diltiazem-d6 is a deuterium-labeled metabolite of Diltiazem, primarily known for its role as a calcium channel blocker. This article explores its biological activity, pharmacological implications, and metabolic pathways, supported by relevant research findings and data.

  • Molecular Formula : C20_{20}H18_{18}D6_6N2_2O3_3S
  • Molecular Weight : 378.52 g/mol
  • CAS Number : 1246820-35-8

This compound is synthesized as a stable isotope-labeled compound, which aids in pharmacokinetic studies and the investigation of drug metabolism.

Pharmacological Activity

This compound exhibits several biological activities, primarily linked to its role as a metabolite of Diltiazem:

  • Calcium Channel Blockade : Like its parent compound, this compound functions as an L-type calcium channel blocker, which is crucial for its antihypertensive and antiarrhythmic effects .
  • Enzyme Interaction : Research indicates that Desacetyl Diltiazem displays a significantly higher affinity for the enzyme CYP2D6 compared to CYP3A4. The Km_m value for CYP2D6-mediated O-demethylation of Desacetyl Diltiazem was approximately 5 µM, while for CYP3A4 it was around 540 µM . This suggests that CYP2D6 is the preferred metabolic pathway for this metabolite in vivo.
  • Inhibition of Nucleoside Triphosphate Diphosphohydrolases : this compound has been shown to weakly inhibit these enzymes, potentially reducing the concentration of calcium required at the catalytic site .

Metabolism and Pharmacokinetics

The metabolism of this compound is primarily facilitated by cytochrome P450 enzymes. The following table summarizes key metabolic pathways:

Metabolite Enzyme Km_m (µM) Activity
Desacetyl DiltiazemCYP2D65Preferred metabolic pathway
Desacetyl DiltiazemCYP3A4540Less significant in overall metabolism

The considerable interindividual variability in CYP2D6 activity can influence the pharmacological effects and safety profile of medications that rely on this metabolic pathway.

Case Studies and Research Findings

  • In Vitro Studies : A study using immortalized human liver cells demonstrated that Desacetyl Diltiazem has a preferential metabolism via CYP2D6, indicating potential implications for personalized medicine approaches in treating conditions with Diltiazem and its metabolites .
  • Clinical Implications : Variability in CYP2D6 activity among individuals may lead to differences in therapeutic outcomes when using Diltiazem-based therapies, particularly in patients with polymorphisms affecting this enzyme .
  • Pharmacokinetic Studies : The use of deuterium-labeled compounds like this compound allows for precise tracking of drug metabolism and distribution in clinical trials, enhancing our understanding of its pharmacokinetic properties .

Q & A

Q. What analytical methodologies are recommended for quantifying Desacetyl Diltiazem-d6 in environmental water samples?

Basic Research Question
this compound, a deuterated internal standard, is critical for ensuring precision in mass spectrometry-based environmental analyses. To quantify it:

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution, ensuring deuterium labeling minimizes matrix interference .
  • Calibrate using certified reference standards (e.g., 5–50 mg packaging, as per research-grade specifications) and validate recovery rates across water matrices (e.g., wastewater, surface water) .
  • Optimize chromatographic separation with C18 columns and mobile phases adjusted to pH 3.5 to enhance ionization efficiency .

Q. How can researchers address variability in this compound removal efficiency across advanced water treatment systems?

Advanced Research Question
Variability in removal efficiency (e.g., 10–90% breakthrough thresholds in wastewater treatment plants (WWTPs)) arises from differences in filter materials (e.g., activated carbon vs. anthracite) and microbial communities . Methodological approaches include:

  • Comparative experimental design : Parallel testing of ozonation, granular activated carbon, and biofiltration under controlled hydraulic retention times .
  • Meta-analysis of operational parameters : Correlate logB (breakthrough) values with filter age, material composition, and backwashing frequency .
  • Sensitivity analysis : Use pilot-scale reactors to isolate variables (e.g., bacterial consortia) influencing degradation pathways .

Q. What synthetic routes ensure high isotopic purity (>98%) for this compound in pharmacokinetic studies?

Basic Research Question
Deuterium incorporation at specific positions (e.g., benzothiazepine ring) requires:

  • Stepwise isotopic labeling : Use deuterated precursors (e.g., CD3I for methyl groups) under anhydrous conditions to minimize proton exchange .
  • Purification via preparative HPLC : Confirm purity using nuclear magnetic resonance (NMR) and high-resolution MS to detect non-deuterated analogs .
  • Stability testing : Assess isotopic integrity under storage conditions (e.g., -20°C in amber vials) to prevent degradation .

Q. How do metabolic pathways of this compound differ from its non-deuterated analog in in vitro hepatic models?

Advanced Research Question
Deuteration alters pharmacokinetics due to the kinetic isotope effect (KIE). Methodological considerations:

  • CYP450 inhibition assays : Compare hepatic microsomal metabolism rates using LC-MS/MS to quantify deuterium retention in metabolites .
  • Stable isotope tracing : Track deuterium loss in phase I/II metabolites (e.g., glucuronides) to identify rate-limiting enzymatic steps .
  • Computational modeling : Apply QSAR (quantitative structure-activity relationship) to predict KIE impacts on clearance and half-life .

Q. What experimental controls are critical when using this compound as an internal standard in multi-residue analyses?

Basic Research Question
To mitigate matrix effects and cross-contamination:

  • Blank matrix spikes : Include reagent-grade water and untreated wastewater samples to assess background interference .
  • Isotopic peak monitoring : Track m/z shifts (e.g., +6 for D6 labeling) to distinguish from non-deuterated environmental contaminants .
  • Recovery validation : Spike known concentrations into triplicate samples and calculate coefficients of variation (CV) to ensure <15% variability .

Q. How can researchers resolve contradictory data on this compound adsorption kinetics in heterogeneous environmental matrices?

Advanced Research Question
Contradictions in adsorption isotherms (e.g., Freundlich vs. Langmuir models) may stem from matrix heterogeneity. Approaches include:

  • Fractionation studies : Isolate dissolved organic matter (DOM) via ultrafiltration and quantify DOM-analyte binding constants using fluorescence quenching .
  • Surface characterization : Use X-ray photoelectron spectroscopy (XPS) to assess filter material oxidation states impacting adsorption capacity .
  • Multivariate regression : Model pH, ionic strength, and DOM content as covariates to explain variability in partition coefficients .

Q. What protocols ensure ethical and reproducible use of this compound in vertebrate pharmacokinetic studies?

Basic Research Question
For compliance with institutional animal care guidelines:

  • Dose optimization : Conduct pilot studies to establish non-toxic thresholds (e.g., ≤10 mg/kg in rodent models) using plasma LC-MS/MS monitoring .
  • Cross-species validation : Compare hepatic extraction ratios across mammals (e.g., rats, dogs) to identify interspecies metabolic scaling factors .
  • Data transparency : Report batch-specific purity certificates (e.g., CAS RN 1309283-22-4) and storage conditions in supplementary materials .

Q. How does the spatial distribution of this compound in biofilm-impacted water systems influence biodegradation modeling?

Advanced Research Question
Biofilms alter analyte bioavailability and degradation kinetics. Methodological strategies:

  • Confocal microscopy : Visualize biofilm penetration using fluorescently labeled analogs and correlate with LC-MS/MS degradation rates .
  • Microsensor profiling : Measure oxygen and pH gradients within biofilms to map zones of enhanced microbial activity .
  • Stochastic modeling : Incorporate biofilm heterogeneity parameters (e.g., porosity, thickness) into Monod kinetic models .

特性

IUPAC Name

(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-GGGMJEGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-35-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246820-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。